An In-depth Technical Guide to 2-Bromododecanoic Acid
An In-depth Technical Guide to 2-Bromododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromododecanoic acid, also known as α-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the alpha position to the carboxyl group, imparts unique reactivity, making it a valuable building block for the synthesis of a variety of molecules, including surfactants and specialized amino acids. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromododecanoic acid, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Core Chemical Properties
The fundamental chemical and physical properties of 2-Bromododecanoic acid (CAS Number: 111-56-8) are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1][2] |
| Molecular Weight | 279.21 g/mol | [1][2] |
| Appearance | Off-white to slightly brown crystalline solid | [3] |
| Melting Point | 30-32 °C | [3] |
| Boiling Point | 157-159 °C at 2 mmHg | [3] |
| Density | ~1.269 g/cm³ (estimate) | [3] |
| Solubility | Soluble in methanol (1g/10mL, clear, colorless) | [3] |
| Refractive Index | ~1.4820 (estimate) | [3] |
| pKa | 2.97 ± 0.21 (Predicted) | [3] |
Synthesis of 2-Bromododecanoic Acid
The most common and effective method for the synthesis of 2-bromododecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.[4][5]
Experimental Protocol: Hell-Volhard-Zelinsky Reaction
This protocol outlines the synthesis of 2-bromododecanoic acid from dodecanoic acid (lauric acid).
Materials:
-
Dodecanoic acid (Lauric acid)
-
Red phosphorus (catalytic amount)
-
Bromine (liquid)
-
Thionyl chloride (optional, can be used to form the acyl halide in situ)
-
Water (for workup)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place dodecanoic acid and a catalytic amount of red phosphorus. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.
-
Addition of Bromine: Gently heat the mixture. Slowly add liquid bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6]
-
Reaction: After the addition of bromine is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete. The disappearance of the red-brown color of bromine can indicate the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide to the carboxylic acid.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-bromododecanoic acid.
-
Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure 2-bromododecanoic acid.
Reaction Pathway
The following diagram illustrates the mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-bromododecanoic acid.
Applications in Research and Development
2-Bromododecanoic acid is a key starting material in the synthesis of various organic compounds. Its primary applications include:
-
Surfactant Synthesis: The carboxyl group and the reactive bromine atom allow for the synthesis of novel amphiphilic molecules with potential applications as surfactants.[2]
-
Lipoamino Acid Synthesis: It is used in the preparation of C12-lipoamino acids, which are of interest in biochemistry and drug delivery due to their ability to mimic natural lipids and interact with cell membranes.[3]
-
Metabolic Tracer Studies: While not a primary application, halogenated fatty acids can be used in metabolic studies to trace the fate of fatty acids in biological systems.[8]
Safety and Handling
2-Bromododecanoic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. 2-Bromododecanoic acid | C12H23BrO2 | CID 66980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-BROMODODECANOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
